Hexocyclium Iodide
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Overview
Description
Hexocyclium Iodide is a muscarinic acetylcholine receptor antagonist. It was primarily used in the treatment of gastrointestinal disorders such as gastric ulcers and diarrhea. The compound was marketed under the tradename Tral by Abbvie Inc., but its use has been largely discontinued due to the advent of more effective treatments with fewer side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexocyclium Iodide involves the reaction of 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium with iodine. The reaction typically occurs under controlled conditions to ensure the formation of the desired iodide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to maximize yield and purity. The use of advanced purification techniques ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: Hexocyclium Iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate.
Reduction Reactions: Can involve reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different iodide derivatives .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic receptor antagonists.
Biology: Investigated for its effects on gastrointestinal motility and gastric acid secretion.
Medicine: Explored for its potential therapeutic applications in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug research .
Mechanism of Action
Hexocyclium Iodide exerts its effects by binding to and inhibiting muscarinic acetylcholine receptors. This inhibition decreases gastric acid secretion by preventing the activation of M3 receptors on parietal cells, which in turn reduces gastrointestinal motility. The compound also binds to other muscarinic receptor types, producing typical anti-muscarinic side effects .
Comparison with Similar Compounds
Atropine: Another muscarinic receptor antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Hyoscyamine: Utilized for its antispasmodic properties in treating gastrointestinal disorders.
Uniqueness: Hexocyclium Iodide is unique in its specific binding affinity and selectivity for muscarinic receptors, which makes it particularly effective in reducing gastric acid secretion and gastrointestinal motility. its use has declined due to the availability of more effective treatments with fewer side effects .
Properties
Molecular Formula |
C20H33IN2O |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;iodide |
InChI |
InChI=1S/C20H33N2O.HI/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LRKQQAXQIJYDOB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.[I-] |
Origin of Product |
United States |
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